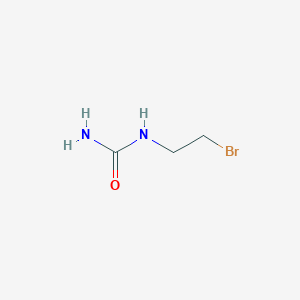

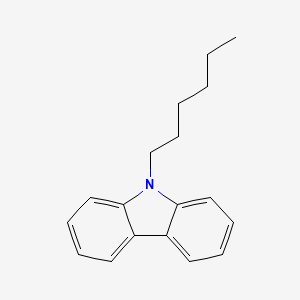

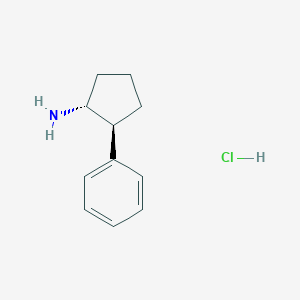

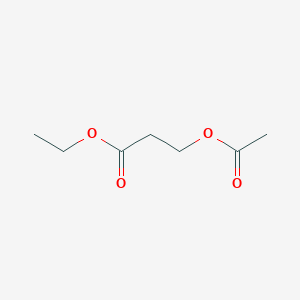

![molecular formula C12H11NO4S2 B3052396 Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate CAS No. 409364-77-8](/img/structure/B3052396.png)

Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate

概要

説明

“Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate” is a compound with the molecular formula C12H11NO4S2 . It is a derivative of thiophene, a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Single crystal X-ray diffraction analysis reveals that “this compound” crystallizes in the monoclinic crystal system P2 1 /c space group . Three molecules in the symmetric unit are crystallographically different .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can react with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 297.350 Da . Its physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are predicted and provided .科学的研究の応用

Cyclization and Synthesis of Heterocyclic Compounds : Hajjem et al. (2010) explored how Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce various imidates, leading to the synthesis of [3,2-d]4(3H)thienopyrimidinones. This reaction is significant in understanding the mechanism of cyclization and the activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Development of Arylsulfonyl Thiophenes : Stephens, Price, and Sowell (1999) described the synthesis of a series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates. This process represents a convenient route to various 4-arylsulfonyl-3-carboxamidothiophenes, which are important in medicinal chemistry (Stephens, Price, & Sowell, 1999).

Synthesis of Thiophene Derivatives : Huddleston and Barker (1979) presented a valuable synthesis method for methyl 3-amino-1 and 3-hydroxy-2 thiophen carboxylates, which are useful in the development of various thiophene-based compounds (Huddleston & Barker, 1979).

Nucleophilic Substitution Reactions : Krinochkin et al. (2021) synthesized methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates through a solvent-free reaction. This study is significant for understanding nucleophilic substitution reactions in organic chemistry (Krinochkin et al., 2021).

Photochemical Degradation Studies : Andersson and Bobinger (1996) investigated the photochemical degradation of various methylated benzothiophenes, contributing to our understanding of the fate of crude oil components after oil spills (Andersson & Bobinger, 1996).

Crystal Structure Analysis : Vasu et al. (2004) studied the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, contributing to the field of structural chemistry and molecular design (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Safety and Hazards

将来の方向性

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of thiophene derivatives like “Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate” have a promising future.

作用機序

Target of Action

Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .

Mode of Action

It’s worth noting that thiophene derivatives have been reported to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The compound’s physical and chemical properties such as its solubility in organic solvents may influence its bioavailability.

Result of Action

Given the diverse biological activities associated with thiophene derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level.

Action Environment

It’s worth noting that the compound should be stored in a dark place and sealed in dry conditions at room temperature .

生化学分析

Biochemical Properties

Thiophene derivatives, to which this compound belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

methyl 3-(benzenesulfonamido)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(7-8-18-11)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSQXDPMQNFOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403217 | |

| Record name | methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

409364-77-8 | |

| Record name | methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

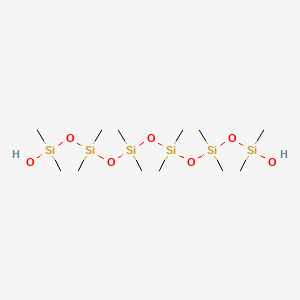

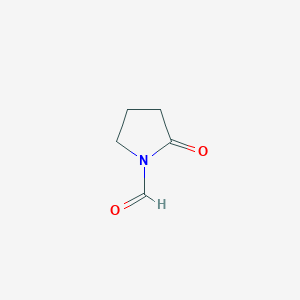

![[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid](/img/structure/B3052327.png)